N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride
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Description
“N-((4-Chlorobutyl)methylamino)-2’,6’-acetoxylidide hydrochloride” appears to be a complex chemical compound. However, there seems to be a lack of specific information available for this exact compound. The closest related compound found is “(4-chlorobutyl)dimethylamine hydrochloride” with a CAS Number: 69749-71-91. This compound has a molecular weight of 172.11 and is typically in the form of a powder1.
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. Unfortunately, specific synthesis information for “N-((4-Chlorobutyl)methylamino)-2’,6’-acetoxylidide hydrochloride” is not readily available. However, a related compound, “N-(4-Chlorobutyl)-N-methylcarbamoyl chloride” (CAS 302912-48-7), is mentioned in the context of chemical synthesis2.Molecular Structure Analysis
The molecular structure of a compound can provide insights into its properties and potential applications. For “(4-chlorobutyl)dimethylamine hydrochloride”, the InChI Code is "1S/C6H14ClN.ClH/c1-8(2)6-4-3-5-7;/h3-6H2,1-2H3;1H"1. However, the specific molecular structure for “N-((4-Chlorobutyl)methylamino)-2’,6’-acetoxylidide hydrochloride” is not available.Chemical Reactions Analysis
Specific chemical reactions involving “N-((4-Chlorobutyl)methylamino)-2’,6’-acetoxylidide hydrochloride” are not readily available. However, a Safety Data Sheet for a related compound, “N-(4-CHLOROBUTYL)-N-METHYLCARBAMYL” (CAS 302912-48-7), provides some information on handling and storage, which may indirectly suggest its reactivity3.Physical And Chemical Properties Analysis
For “(4-chlorobutyl)dimethylamine hydrochloride”, it has a melting point of 110-112°C1. It is typically in the form of a powder1. However, specific physical and chemical properties for “N-((4-Chlorobutyl)methylamino)-2’,6’-acetoxylidide hydrochloride” are not available.Safety And Hazards
The Safety Data Sheet for “4-Chlorobutyl acetate” (a related compound) indicates that it is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation5. However, specific safety and hazard information for “N-((4-Chlorobutyl)methylamino)-2’,6’-acetoxylidide hydrochloride” is not available.
Future Directions
The future directions for “N-((4-Chlorobutyl)methylamino)-2’,6’-acetoxylidide hydrochloride” are not readily available. However, given that related compounds are used in the synthesis of pharmaceuticals and agrochemicals4, it is possible that this compound could have similar applications. Further research and experimentation would be needed to confirm this.
properties
IUPAC Name |
4-chlorobutyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-12-7-6-8-13(2)15(12)17-14(19)11-18(3)10-5-4-9-16;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBESRSJZEXDBNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+](C)CCCCCl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride | |
CAS RN |
25027-85-4 |
Source
|
Record name | 2',6'-Acetoxylidide, 2-((4-chlorobutyl)methylamino)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025027854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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